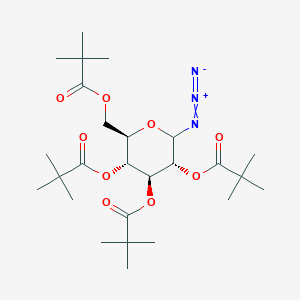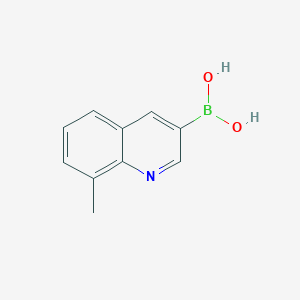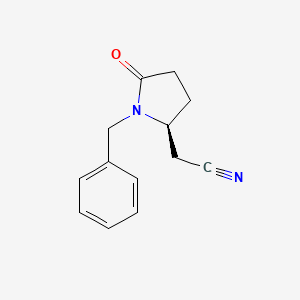
乙酸(5-甲基-3-氧代哌嗪-2-基)乙酯
描述
Molecular Structure Analysis
The InChI code for Ethyl (5-methyl-3-oxopiperazin-2-yl)acetate is 1S/C9H16N2O3/c1-3-14-8(12)4-7-9(13)11-6(2)5-10-7/h6-7,10H,3-5H2,1-2H3, (H,11,13) . This code provides a specific description of the molecule’s structure.Physical and Chemical Properties Analysis
Ethyl (5-methyl-3-oxopiperazin-2-yl)acetate is a powder that is stored at a temperature of 4 degrees Celsius .科学研究应用
基于离子液体的技术
一项关于离子液体 (IL)(如乙酸 1-乙基-3-甲基咪唑鎓)溶解生物聚合物(如纤维素和甲壳素)的潜力的研究强调了了解这些化合物的毒性和环境影响的重要性。此研究建议对离子液体的工业用途采取谨慎态度,因为它们具有独特的性质和相互作用,强调在广泛应用之前需要进行全面的毒性评估 (Ostadjoo 等人,2018 年)。
乙酸乙酯生产的工艺强化
另一项研究回顾了乙酸乙酯酯化过程及其强化技术。乙酸乙酯广泛用作溶剂,通过各种工艺强化技术生产,包括反应蒸馏和微波反应蒸馏。此综述提供了对影响乙酸乙酯纯度和生产率的操作参数的见解,突出了这些技术相对于传统工艺的优势 (Patil 和 Gnanasundaram,2020 年)。
乙基叔丁基醚的生物降解
关于乙基叔丁基醚 (ETBE) 在土壤和地下水中的生物降解和归宿的研究确定了能够降解 ETBE 的微生物。此研究阐明了 ETBE 的环境影响和降解途径,为类似化合物的降解和环境归宿提供了相似性 (Thornton 等人,2020 年)。
液体有机氢载体 (LOHC) 系统
一项综述讨论了在液体有机氢载体 (LOHC) 系统中使用生物乙醇和乙酸乙酯。这种氢存储和运输的创新方法利用可再生资源,展示了乙酸乙酯在可持续能源解决方案中的潜在作用。此研究强调了使用乙醇和乙酸乙酯作为绿色产品的环境和安全利益 (Santacesaria 等人,2023 年)。
生化分析
Biochemical Properties
Ethyl (5-methyl-3-oxopiperazin-2-yl)acetate plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the oxidative metabolism of many compounds . The nature of these interactions often involves the binding of Ethyl (5-methyl-3-oxopiperazin-2-yl)acetate to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. Additionally, this compound can interact with proteins involved in cellular signaling pathways, thereby influencing various biochemical processes.
Cellular Effects
Ethyl (5-methyl-3-oxopiperazin-2-yl)acetate has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can alter the expression of genes involved in metabolic pathways, leading to changes in the levels of metabolites and overall cellular metabolism. Furthermore, Ethyl (5-methyl-3-oxopiperazin-2-yl)acetate can impact cell signaling pathways by interacting with key signaling molecules, thereby affecting cellular responses to external stimuli.
Molecular Mechanism
The molecular mechanism of action of Ethyl (5-methyl-3-oxopiperazin-2-yl)acetate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . At the molecular level, this compound can bind to specific receptors or enzymes, leading to conformational changes that either enhance or inhibit their activity. For example, its interaction with cytochrome P450 enzymes can result in the inhibition of their catalytic activity, thereby affecting the metabolism of other compounds. Additionally, Ethyl (5-methyl-3-oxopiperazin-2-yl)acetate can modulate gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl (5-methyl-3-oxopiperazin-2-yl)acetate can change over time due to its stability, degradation, and long-term effects on cellular function . Studies have shown that this compound is relatively stable under normal storage conditions, but it can degrade over time when exposed to certain environmental factors such as light and heat. Long-term exposure to Ethyl (5-methyl-3-oxopiperazin-2-yl)acetate in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of Ethyl (5-methyl-3-oxopiperazin-2-yl)acetate vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects such as enhanced metabolic activity and improved cellular function. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a certain dosage level must be reached before significant effects are seen. It is important to carefully monitor and adjust the dosage to avoid potential toxicity.
Metabolic Pathways
Ethyl (5-methyl-3-oxopiperazin-2-yl)acetate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . One of the key enzymes involved in its metabolism is cytochrome P450, which catalyzes the oxidative transformation of the compound. This metabolic process can lead to the formation of various metabolites, which may have different biological activities compared to the parent compound. The effects on metabolic flux and metabolite levels can vary depending on the specific metabolic pathway involved.
Transport and Distribution
The transport and distribution of Ethyl (5-methyl-3-oxopiperazin-2-yl)acetate within cells and tissues are mediated by specific transporters and binding proteins . These transporters facilitate the movement of the compound across cellular membranes, allowing it to reach its target sites within the cell. The distribution of Ethyl (5-methyl-3-oxopiperazin-2-yl)acetate can also be influenced by its interactions with binding proteins, which can affect its localization and accumulation in specific tissues or cellular compartments.
Subcellular Localization
Ethyl (5-methyl-3-oxopiperazin-2-yl)acetate exhibits specific subcellular localization, which can influence its activity and function . The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can affect mitochondrial function and energy production. The subcellular localization of Ethyl (5-methyl-3-oxopiperazin-2-yl)acetate is crucial for its biological activity and can determine its overall impact on cellular processes.
属性
IUPAC Name |
ethyl 2-(5-methyl-3-oxopiperazin-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c1-3-14-8(12)4-7-9(13)11-6(2)5-10-7/h6-7,10H,3-5H2,1-2H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORQPMACMXZWSSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1C(=O)NC(CN1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



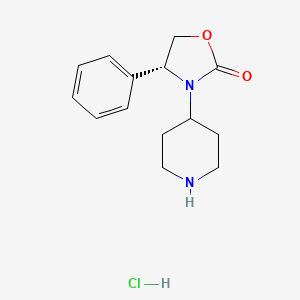
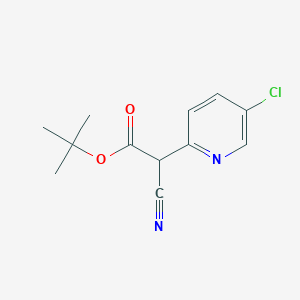


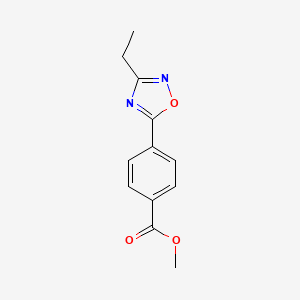
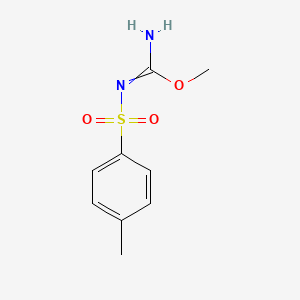

![1-[(2-Bromo-5-methylphenyl)methyl]-pyrrolidine](/img/structure/B1403749.png)
